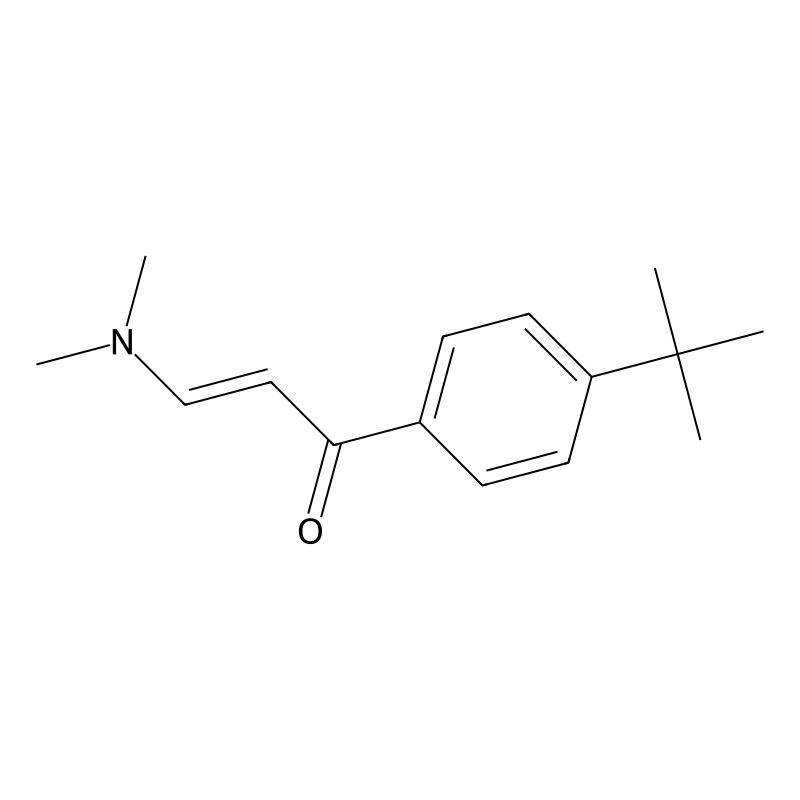

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one, also known as 4-tert-butyl-N,N-dimethyl-2-propen-1-amide, is an organic molecule characterized by its unique structural features. It contains a conjugated double bond system and a dimethylamino group, which contribute to its chemical reactivity and potential biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The chemical behavior of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one can be analyzed through various types of reactions, including:

- Electrophilic Addition: The double bond in the propene moiety can undergo electrophilic addition reactions, reacting with electrophiles such as halogens or acids.

- Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, particularly with alkyl halides or carbonyl compounds.

- Condensation Reactions: This compound may also engage in condensation reactions, forming larger molecules through the elimination of small molecules like water.

These reactions are pivotal for understanding how this compound can be synthesized or modified for various applications.

Research indicates that compounds similar to (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one exhibit diverse biological activities, including:

- Antioxidant Properties: Many derivatives show the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for developing new antibiotics.

- Cytotoxic Effects: Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

The synthesis of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one can be approached via several methods:

- Aldol Condensation: A typical method involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the desired enone structure.

- Michael Addition: This method could involve a Michael addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.

- Reformulation Techniques: Utilizing various reagents and conditions can lead to different derivatives and modifications of the core structure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The potential applications of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one span several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress and microbial infections.

- Material Science: Its unique chemical structure could be utilized in creating novel materials with specific properties, such as polymers or coatings.

- Agriculture: Compounds with similar structures have been explored for use as pesticides or herbicides due to their biological activity against pests.

Interaction studies involving (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one focus on its binding affinity and mechanism of action concerning biological targets:

- Receptor Binding Studies: Investigating how this compound interacts with specific receptors can elucidate its pharmacological profile.

- Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes involved in metabolic pathways could provide insights into its therapeutic applications.

These studies are crucial for understanding how this compound functions at a molecular level.

Several compounds share structural similarities with (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one, which allows for comparative analysis:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Contains dimethylamino group | Used in dye synthesis |

| 4-Tert-butylaniline | Amino group instead of dimethylamine | Exhibits different reactivity patterns |

| 3-Dimethylaminocrotonaldehyde | Similar enone structure | Notable for its biological activity |

Uniqueness

The uniqueness of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one lies in its specific combination of functional groups that enhance both lipophilicity and potential receptor interactions, setting it apart from other similar compounds. Its unique structural features suggest distinct pathways for biological activity and applications compared to structurally related compounds.